
N-(2-Phenylethyl)-4-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Phenylethyl)-4-(trifluoromethyl)benzenesulfonamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzenesulfonamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with 2-phenylethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(2-Phenylethyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzenesulfonamide derivatives.
科学的研究の応用
N-(2-Phenylethyl)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which N-(2-Phenylethyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- N-(2-Phenylethyl)-2-(trifluoromethyl)benzamide
- N-(2-Phenylethyl)-4-(trifluoromethyl)benzamide
Uniqueness
N-(2-Phenylethyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both a trifluoromethyl group and a benzenesulfonamide structure. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which can be advantageous in various applications compared to similar compounds.
特性
分子式 |
C15H14F3NO2S |
|---|---|
分子量 |
329.3 g/mol |
IUPAC名 |
N-(2-phenylethyl)-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H14F3NO2S/c16-15(17,18)13-6-8-14(9-7-13)22(20,21)19-11-10-12-4-2-1-3-5-12/h1-9,19H,10-11H2 |
InChIキー |
KFEJPHFWLORRHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R)-6-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12640364.png)

![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(4-pyridinyl)-2-furanyl]Methylene]-](/img/structure/B12640369.png)
![2-(4-Fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12640377.png)

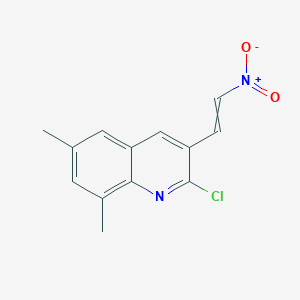
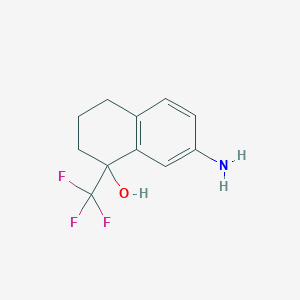
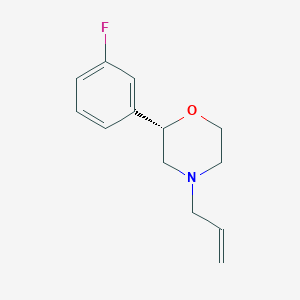
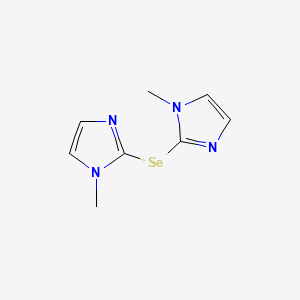
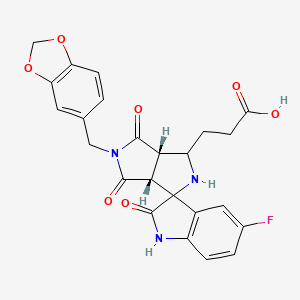
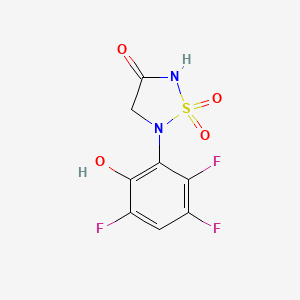

![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-](/img/structure/B12640440.png)
![(11R,12S,16R)-11-(4-fluorobenzoyl)-14-(3-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12640444.png)
